molecular formula C11H13Cl2NO B6614392 N-Tert-butyl-2,4-dichloro-benzamide CAS No. 61176-08-7

N-Tert-butyl-2,4-dichloro-benzamide

Cat. No. B6614392
CAS RN: 61176-08-7
M. Wt: 246.13 g/mol
InChI Key: OFYMPLOWRZYCTN-UHFFFAOYSA-N
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Description

N-Tert-butyl-2,4-dichloro-benzamide (TBDCA) is an organic compound that is widely used in scientific research, particularly in the fields of biochemistry and physiology. TBDCA is a derivative of benzamide, a group of compounds derived from benzene, which is an aromatic hydrocarbon. TBDCA is a relatively simple compound and is easily synthesized in the laboratory. It is known to have a wide range of biochemical and physiological effects, as well as potential applications in the laboratory.

Mechanism of Action

N-Tert-butyl-2,4-dichloro-benzamide is known to bind to certain proteins, enzymes, and receptors in the body. It binds to these proteins and enzymes by forming hydrogen bonds with the active sites of the proteins and enzymes. This binding inhibits the activity of the proteins and enzymes, leading to changes in the biochemical and physiological processes of the body.
Biochemical and Physiological Effects
N-Tert-butyl-2,4-dichloro-benzamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, leading to changes in the metabolism of the body. It has also been shown to inhibit the activity of certain receptors, leading to changes in the signaling pathways of the body. It has also been shown to affect the folding of certain proteins, leading to changes in the structure of the proteins.

Advantages and Limitations for Lab Experiments

N-Tert-butyl-2,4-dichloro-benzamide has several advantages and limitations for laboratory experiments. One of its major advantages is its low cost and ease of synthesis. It also has a wide range of biochemical and physiological effects, making it suitable for a variety of experiments. However, it is important to note that N-Tert-butyl-2,4-dichloro-benzamide is a relatively simple compound and may not be suitable for more complex experiments.

Future Directions

There are several potential future directions for N-Tert-butyl-2,4-dichloro-benzamide. One of the most promising areas of research is the development of new drugs and therapies based on the biochemical and physiological effects of N-Tert-butyl-2,4-dichloro-benzamide. Additionally, further research into the mechanism of action of N-Tert-butyl-2,4-dichloro-benzamide may lead to the development of more effective inhibitors of certain enzymes and receptors. Finally, further research into the structure of N-Tert-butyl-2,4-dichloro-benzamide may lead to the development of new compounds with similar biochemical and physiological effects.

Synthesis Methods

N-Tert-butyl-2,4-dichloro-benzamide can be synthesized in the laboratory by reacting 2,4-dichlorobenzamide with tert-butyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent such as dichloromethane. The reaction is exothermic and is usually completed within a few hours. The product is then purified by recrystallization and is then ready for use.

Scientific Research Applications

N-Tert-butyl-2,4-dichloro-benzamide has been widely used in scientific research, particularly in the fields of biochemistry and physiology. It has been used in studies of enzyme inhibition, protein folding, and receptor binding. It has also been used to study the effects of drugs on cells and tissues, as well as to study the biochemical and physiological effects of various compounds.

properties

IUPAC Name

N-tert-butyl-2,4-dichlorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13Cl2NO/c1-11(2,3)14-10(15)8-5-4-7(12)6-9(8)13/h4-6H,1-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFYMPLOWRZYCTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)C1=C(C=C(C=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30409224
Record name ST50450299
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30409224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Tert-butyl-2,4-dichloro-benzamide

CAS RN

61176-08-7
Record name ST50450299
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30409224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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